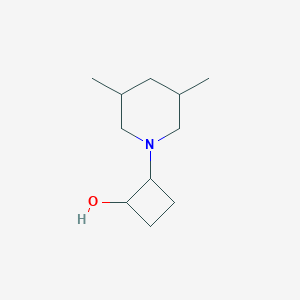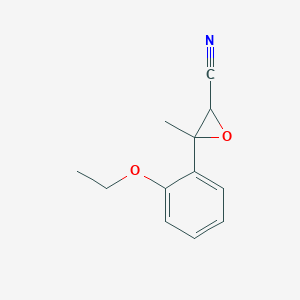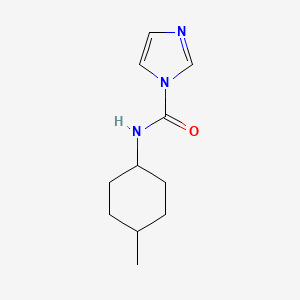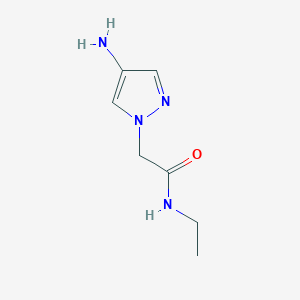
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a chiral compound that features a triazole ring, a benzyl group, and a secondary alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Formation of the Secondary Alcohol: The final step involves the reduction of a ketone or aldehyde precursor to form the secondary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the triazole ring can be hydrogenated under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl chloride, sodium azide, and copper catalysts for click reactions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of hydrogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its triazole ring is a common motif in many drugs due to its stability and ability to form hydrogen bonds.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The benzyl group and secondary alcohol also contribute to the compound’s overall activity by enhancing its binding affinity and solubility.
相似化合物的比较
Similar Compounds
(2S)-1-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a phenyl group instead of a benzyl group.
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a methyl group instead of a benzyl group.
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)butan-2-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to its specific combination of a benzyl group, triazole ring, and secondary alcohol. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds.
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
(2S)-1-(1-benzyltriazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C12H15N3O/c1-10(16)7-12-9-15(14-13-12)8-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3/t10-/m0/s1 |
InChI 键 |
YGJMOSPDNIYPQB-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](CC1=CN(N=N1)CC2=CC=CC=C2)O |
规范 SMILES |
CC(CC1=CN(N=N1)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)






![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)

![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)



